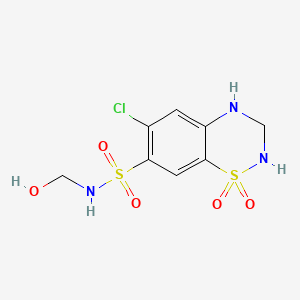

7-Sulfonamido-N-hydroxymethyl Hydrochlorothiazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

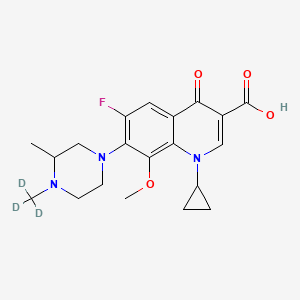

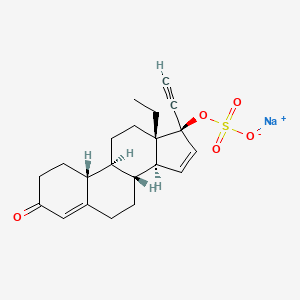

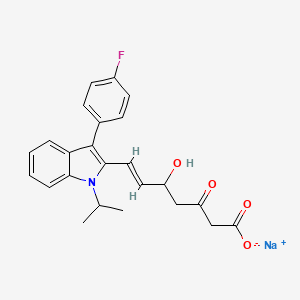

7-Sulfonamido-N-hydroxymethyl hydrochlorothiazide (HCTZ) is an organic compound that is used as a diuretic in the treatment of hypertension. It is a sulfonamide derivative of hydrochlorothiazide, and is a white, crystalline, odorless powder that is soluble in water and alcohol. HCTZ is one of the most commonly prescribed diuretics, and is used to reduce blood pressure, reduce the amount of water in the body, and improve symptoms of edema.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Therapeutic Applications

Sulfonamide-based diuretics like hydrochlorothiazide exhibit carbonic anhydrase inhibitory properties, which are central to their therapeutic effects, including the management of hypertension and certain types of edema. This inhibition contributes to their diuretic and blood pressure-lowering effects, primarily through the action on renal CAs, leading to increased nitrite excretion in the urine, indicative of their involvement in nitrite reabsorption in humans (Carta & Supuran, 2013).

Polypharmacological and Drug Repositioning Effects

Recent studies have highlighted the polypharmacological effects of sulfonamide diuretics, suggesting potential for drug repositioning. The potent inhibition of CA isoforms by these drugs, particularly those present in kidneys and blood vessels, accounts for both their antihypertensive properties and organ-protective activities. This has opened avenues for exploring these drugs in the management of cardiovascular diseases and obesity, leveraging their CA inhibitory action for better therapeutic outcomes (Carta, Supuran, & Scozzafava, 2012).

Broader Medicinal Applications

The structural motif of sulfonamides, due to their diverse biological activities, has been extensively explored for the development of new drugs with antitumor, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the sulfonamide group allows for significant chemical modifications, enabling the design of drugs with targeted actions for various diseases, including cancer and infectious diseases (El-Qaliei et al., 2020).

Environmental Impact and Human Health

The widespread use of sulfonamides has also raised concerns regarding their environmental impact and potential effects on human health. Their presence in the environment, mainly derived from agricultural activities, has been linked to changes in microbial populations that could pose health risks. This underscores the importance of monitoring and managing the environmental footprint of sulfonamide drugs to mitigate potential global health hazards (Baran et al., 2011).

Propriétés

IUPAC Name |

6-chloro-N-(hydroxymethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(19(16,17)11-3-10-6)2-7(5)18(14,15)12-4-13/h1-2,10-13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCGRFYVKAMNPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676276 |

Source

|

| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2958-18-1 |

Source

|

| Record name | 6-Chloro-N-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

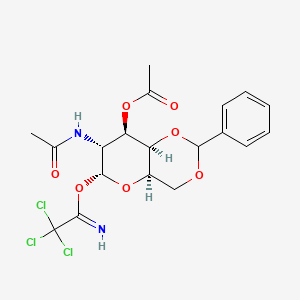

![4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid](/img/structure/B565249.png)